molecular formula C18H27N3O2S B2638250 4-imino-6,7-dimethoxy-3-octyl-3,4-dihydro-2(1H)-quinazolinethione CAS No. 860786-36-3

4-imino-6,7-dimethoxy-3-octyl-3,4-dihydro-2(1H)-quinazolinethione

Cat. No.: B2638250
CAS No.: 860786-36-3
M. Wt: 349.49
InChI Key: HFAZLBFPKRHHKY-UHFFFAOYSA-N
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Description

4-Imino-6,7-dimethoxy-3-octyl-3,4-dihydro-2(1H)-quinazolinethione is a quinazoline derivative characterized by a thione group at position 2, an imino group at position 4, methoxy substituents at positions 6 and 7, and an octyl chain at position 2. Quinazolines are heterocyclic compounds with diverse pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities . The octyl substituent distinguishes this compound from analogs with shorter alkyl or aromatic groups, likely enhancing lipophilicity and influencing pharmacokinetic properties.

Properties

IUPAC Name

4-amino-6,7-dimethoxy-3-octylquinazoline-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2S/c1-4-5-6-7-8-9-10-21-17(19)13-11-15(22-2)16(23-3)12-14(13)20-18(21)24/h11-12H,4-10,19H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPAADCYJEPMVGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C(=C2C=C(C(=CC2=NC1=S)OC)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-imino-6,7-dimethoxy-3-octyl-3,4-dihydro-2(1H)-quinazolinethione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The synthesis begins with the formation of the quinazoline core. This can be achieved through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide, under acidic or basic conditions.

    Introduction of the Octyl Chain: The octyl chain can be introduced via alkylation reactions. This step involves the reaction of the quinazoline intermediate with an octyl halide (e.g., octyl bromide) in the presence of a base such as potassium carbonate.

    Methoxylation: The methoxy groups are introduced through methylation reactions. This can be done by reacting the intermediate with methyl iodide or dimethyl sulfate in the presence of a base.

    Formation of the Thione Group: The thione group is introduced by reacting the intermediate with a sulfurizing agent such as Lawesson’s reagent or phosphorus pentasulfide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-imino-6,7-dimethoxy-3-octyl-3,4-dihydro-2(1H)-quinazolinethione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the thione group to a thiol group or other reduced forms.

    Substitution: The methoxy groups and the octyl chain can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce thiol derivatives. Substitution reactions can result in a wide range of functionalized quinazoline compounds.

Scientific Research Applications

4-imino-6,7-dimethoxy-3-octyl-3,4-dihydro-2(1H)-quinazolinethione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: In industrial applications, the compound can be used as a precursor for the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-imino-6,7-dimethoxy-3-octyl-3,4-dihydro-2(1H)-quinazolinethione depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The imino and thione groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity. The methoxy groups and octyl chain can modulate the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 4-imino-6,7-dimethoxy-3-octyl-3,4-dihydro-2(1H)-quinazolinethione with three analogs:

Compound Name Substituent at Position 3 Molecular Formula Molecular Weight (g/mol) Key Properties
This compound (Target) Octyl (C₈H₁₇) C₁₉H₂₅N₃O₂S ~349.5 (estimated) High lipophilicity; low water solubility
4-imino-6,7-dimethoxy-3-(2-thienylmethyl)-3,4-dihydro-2(1H)-quinazolinethione 2-Thienylmethyl C₁₅H₁₅N₃O₂S₂ 333.43 Moderate lipophilicity; discontinued
3-(2-furylmethyl)-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione 2-Furylmethyl C₁₅H₁₅N₃O₃S 317.37 Oxygen-rich substituent; purity >90%
3-(4-chlorophenyl)-4-imino-3,4-dihydro-2(1H)-quinazolinethione 4-Chlorophenyl C₁₄H₁₀ClN₃S 287.77 Water solubility: 1.7 µg/mL (pH 7.4)

Key Observations:

  • Electronic Effects: The thione group at position 2 (common across analogs) may facilitate hydrogen bonding or metal coordination, influencing biological activity.

Stability and Commercial Availability

  • Discontinuation of Analogs: The thienylmethyl analog (CAS 477848-86-5) is listed as discontinued, possibly due to synthesis challenges or stability issues .
  • Storage Considerations: Long alkyl chains (e.g., octyl) may increase susceptibility to oxidation, necessitating inert storage conditions.

Biological Activity

4-imino-6,7-dimethoxy-3-octyl-3,4-dihydro-2(1H)-quinazolinethione is a compound belonging to the quinazolinethione family, characterized by its unique heterocyclic structure. This compound has been studied for its diverse biological activities and potential pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H27N3O2SC_{18}H_{27}N_{3}O_{2}S with a molecular weight of approximately 349.49 g/mol . The structure includes methoxy groups and an octyl chain, which contribute to its chemical properties and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include refluxing in organic solvents such as dichloroethane and purification through column chromatography. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are utilized to confirm the structure and purity of the synthesized compound.

Pharmacological Properties

Research indicates that quinazolinethiones exhibit various biological activities, including:

  • Anti-inflammatory Effects : These compounds have shown potential in reducing inflammation through various mechanisms, possibly by inhibiting pro-inflammatory cytokines.
  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, potentially through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells.

The exact mechanism of action for this compound is still under investigation. However, it is believed that the compound interacts with specific cellular pathways that regulate inflammation and tumorigenesis. The presence of the thione functional group may play a crucial role in its biological activity by facilitating interactions with biological macromolecules .

Case Studies

Several studies have highlighted the biological effects of related quinazolinethiones:

  • Anti-inflammatory Study : A study demonstrated that a similar quinazolinethione derivative significantly reduced edema in animal models by inhibiting the expression of inflammatory markers.
  • Anticancer Study : Another research focused on a quinazolinone derivative showed promising results in inducing apoptosis in breast cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.

Data Summary Table

PropertyValue
Molecular FormulaC18H27N3O2SC_{18}H_{27}N_{3}O_{2}S
Molecular Weight349.49 g/mol
CAS Number860786-36-3
Biological ActivitiesAnti-inflammatory, Anticancer
Synthesis MethodsRefluxing, Column Chromatography

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